Gsk-J4

Cell permeability Prodrug design Intracellular target engagement

GSK-J4 is the only cell-permeable ethyl ester prodrug that delivers active GSK-J1 intracellularly—overcoming the permeability barrier of the parent compound. Unlike the inactive analogs GSK-J2/J5 (IC50 >100 μM) or pan-selective agents JIB-04/IOX1, GSK-J4 offers subfamily-selective KDM6 (JMJD3/UTX) inhibition. This selectivity is essential for rigorous target attribution in macrophage inflammation, autoimmune, and oncology research. Validated in primary human macrophages (TNF-α IC50 = 9 μM), EAE models (0.5 mg/kg i.p.), and multiple cancer cell lines. Use GSK-J5 as the matched inactive control. ≥98% purity; confirm stock for your required scale.

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
CAS No. 1373423-53-0
Cat. No. B560661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk-J4
CAS1373423-53-0
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3
InChIInChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28)
InChIKeyWBKCKEHGXNWYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J4 (CAS 1373423-53-0): A Cell-Permeable Prodrug Inhibitor of H3K27 Demethylases JMJD3 and UTX


GSK-J4 (CAS 1373423-53-0) is a cell-permeable ethyl ester prodrug of GSK-J1, which is a potent and selective dual inhibitor of the H3K27me3/me2 histone lysine demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1]. It belongs to the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases and was first synthesized by GlaxoSmithKline as a tool compound to probe the biological consequences of H3K27me3 demethylation inhibition [2].

Why GSK-J4 Cannot Be Replaced by In-Class KDM Inhibitors Without Validation


Substituting GSK-J4 with other KDM6 inhibitors or pan-JmjC demethylase inhibitors without empirical validation introduces significant scientific risk due to fundamental differences in target selectivity, cellular permeability, and control compound compatibility. Unlike the parent compound GSK-J1—which lacks cell permeability due to its polar carboxylate group [1]—GSK-J4 is engineered as a cell-permeable prodrug that undergoes rapid intracellular esterase-mediated hydrolysis to yield pharmacologically active GSK-J1 [2]. This prodrug strategy is essential for achieving intracellular target engagement in intact cells and in vivo models. Furthermore, the close structural analogs GSK-J2 and GSK-J5 exhibit IC50 values >100 μM against JMJD3, rendering them functionally inactive , while pan-selective inhibitors like JIB-04 and broad-spectrum agents like IOX1 lack the KDM6 subfamily selectivity that defines GSK-J4's pharmacological profile . These molecular distinctions translate to divergent biological outcomes in functional assays, making direct substitution scientifically invalid without rigorous comparative data.

Quantitative Differentiation of GSK-J4 Against Key Comparators: Evidence-Based Selection Guide


Cell Permeability Versus Parent Compound GSK-J1: Prodrug Strategy Enables Intracellular Target Engagement

GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1, which itself exhibits poor cellular permeability due to its highly polar carboxylate group [1]. GSK-J4 is rapidly hydrolyzed by intracellular esterases, predominantly in macrophages, to generate pharmacologically relevant concentrations of GSK-J1 [2]. In cell-free assays, the active GSK-J1 inhibits JMJD3 with an IC50 of 60 nM and is inactive against a panel of other JMJ family demethylases . This prodrug strategy is essential for achieving intracellular H3K27me3 elevation in intact cells; direct use of GSK-J1 in cellular models fails to achieve comparable target engagement.

Cell permeability Prodrug design Intracellular target engagement KDM6B/JMJD3

Selectivity for KDM6 Subfamily Over Other JmjC Demethylases: Differentiated from Pan-Selective Inhibitor JIB-04

GSK-J4 (as its active metabolite GSK-J1) exhibits selective inhibition of the KDM6 subfamily members JMJD3 and UTX, with no activity against other JMJ family demethylases and over 100 tested kinases and histone deacetylases [1]. In contrast, JIB-04 is a pan-selective Jumonji histone demethylase inhibitor with IC50 values of 230 nM (JARID1A), 340 nM (JMJD2E), 435 nM (JMJD2B), 445 nM (JMJD2A), 855 nM (JMJD3), and 1100 nM (JMJD2C) . This differential selectivity profile is critical: GSK-J4 enables specific interrogation of KDM6-mediated H3K27me3 demethylation, whereas JIB-04 simultaneously targets multiple KDM subfamilies (KDM5, KDM4, KDM6), confounding mechanistic interpretation [2].

KDM6 selectivity JmjC demethylases Epigenetic target specificity JIB-04 comparison

Functional Inactivity of Control Isomer GSK-J5: Essential for Validating On-Target Effects

GSK-J5 is the pyridine regio-isomer of GSK-J4 and serves as the validated negative control compound for studies employing GSK-J4 . Like GSK-J4, GSK-J5 is cell-permeable and undergoes intracellular esterase hydrolysis to its free base form (GSK-J2). However, GSK-J2 is a weak inhibitor of JMJD3 with an IC50 >100 μM, representing >1,600-fold lower potency than the active GSK-J1 (IC50 = 60 nM) [1]. In functional assays, GSK-J4 inhibits LPS-induced TNF-α production in human primary macrophages with an IC50 of 9 μM, whereas GSK-J5 at 30 μM has no effect on TNF-α protein production . This stark functional divergence, despite nearly identical chemical structure, makes GSK-J5 an indispensable control for distinguishing on-target KDM6 inhibition from off-target or compound-specific artifacts.

Negative control GSK-J5 JMJD3 inhibition Experimental validation

KDM6 Subfamily Selectivity Versus Broad-Spectrum 2OG Oxygenase Inhibitor IOX1

GSK-J4 (via GSK-J1) is a direct, active site-directed inhibitor of the KDM6 subfamily members JMJD3 and UTX, achieving selectivity through specific binding interactions within the catalytic pocket [1]. In contrast, IOX1 is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases that inhibits a wide range of JmjC demethylases and other 2OG-dependent enzymes through competitive displacement of the 2OG cofactor . This mechanistic distinction translates to a profound difference in pharmacological specificity: GSK-J1 exhibits IC50 of 60 nM against JMJD3 with no activity against other JMJ family demethylases, whereas IOX1 inhibits multiple JmjC demethylase subfamilies non-selectively . For experimental systems requiring selective modulation of H3K27me3 demethylation without confounding effects on other 2OG-dependent pathways, GSK-J4 is the scientifically appropriate choice.

Target selectivity IOX1 2OG oxygenases KDM6-specific inhibition

Functional Inhibition of LPS-Induced TNF-α Production in Primary Human Macrophages

GSK-J4 potently inhibits lipopolysaccharide (LPS)-induced TNF-α production in human primary macrophages with an IC50 of 9 μM . This functional anti-inflammatory activity is directly attributable to on-target KDM6 inhibition, as demonstrated by the complete lack of effect observed with the inactive isomer GSK-J5 at concentrations up to 30 μM [1]. The inhibition occurs in a dose-dependent manner and correlates with increased H3K27me3 levels at the TNF-α promoter locus [2]. This quantitative functional readout provides a robust cellular benchmark for validating compound activity and is particularly relevant for investigators studying inflammatory signaling, macrophage biology, or autoimmune disease models where TNF-α modulation is a key pharmacodynamic endpoint.

TNF-α inhibition Inflammation Primary macrophages Cytokine production

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

In a murine model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE), intraperitoneal administration of GSK-J4 at 0.5 mg/kg significantly reduced disease severity and delayed disease onset . This in vivo efficacy is mechanistically linked to GSK-J4's effects on dendritic cells (DCs), where treatment promotes a tolerogenic DC profile characterized by reduced expression of costimulatory molecules CD80/CD86, increased expression of tolerogenic molecules CD103 and TGF-β1, and reduced secretion of proinflammatory cytokines IL-6, IFN-γ, and TNF [1]. Adoptive transfer of GSK-J4-treated DCs into EAE mice recapitulated the therapeutic benefit, confirming that DC modulation is a central mechanism of action [2]. This in vivo validation distinguishes GSK-J4 from compounds that lack demonstrated efficacy in intact animal models of autoimmune inflammation.

In vivo efficacy EAE model Multiple sclerosis Autoimmune inflammation

GSK-J4 Research Applications: Evidence-Validated Scenarios for Scientific and Industrial Use


Inflammation and Autoimmune Disease Research Requiring Functional TNF-α Modulation

GSK-J4 is optimally suited for studies investigating the role of H3K27me3 demethylation in macrophage-mediated inflammation and autoimmune pathogenesis. Its validated inhibition of LPS-induced TNF-α production (IC50 = 9 μM) in human primary macrophages [1], combined with in vivo efficacy in the EAE mouse model at 0.5 mg/kg i.p. , provides a robust evidence base for applications in rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease research. The availability of GSK-J5 as an inactive isomer control (IC50 >100 μM against JMJD3) enables rigorous attribution of observed effects to on-target KDM6 inhibition.

Cancer Epigenetics Research Focused on KDM6-Specific H3K27me3 Demethylation

For oncology researchers investigating JMJD3/UTX-mediated regulation of H3K27me3 in tumor progression, GSK-J4 offers subfamily-selective KDM6 inhibition that avoids the confounding off-target effects of pan-JmjC inhibitors like JIB-04 (which inhibits KDM5 and KDM4 subfamilies at comparable concentrations) [1] or broad-spectrum agents like IOX1 (which inhibits diverse 2OG-dependent enzymes) . GSK-J4 has demonstrated antiproliferative and pro-apoptotic effects across multiple cancer types including NSCLC, retinoblastoma, breast cancer, prostate cancer, and acute myeloid leukemia . The cell-permeable prodrug formulation ensures intracellular target engagement in intact tumor cells, a critical requirement not met by the cell-impermeable parent compound GSK-J1.

Macrophage and Dendritic Cell Biology Requiring Intracellular KDM6 Target Engagement

Studies focused on macrophage or dendritic cell biology benefit uniquely from GSK-J4's prodrug design: the compound is rapidly hydrolyzed by macrophage esterases to generate active GSK-J1 intracellularly [1]. This cell type-specific activation mechanism enables efficient target engagement in primary macrophages and DCs, as demonstrated by the potent inhibition of LPS-induced TNF-α (IC50 = 9 μM) and the promotion of tolerogenic DC phenotypes characterized by reduced CD80/CD86 expression and increased CD103/TGF-β1 expression . Direct use of the parent compound GSK-J1 would fail to achieve comparable intracellular concentrations due to poor cell permeability .

Antibacterial Research Targeting Gram-Positive Pathogens and Biofilm Formation

Recent patent disclosures (CN116019811B) have identified GSK-J4 as possessing significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Enterococcus faecium [1]. Notably, GSK-J4 exhibits more potent bactericidal activity than vancomycin against S. aureus and significantly inhibits biofilm formation . This repurposing application represents a distinct and potentially valuable use case for investigators exploring antibacterial strategies against Gram-positive infections, particularly those involving biofilm-associated antibiotic tolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gsk-J4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.